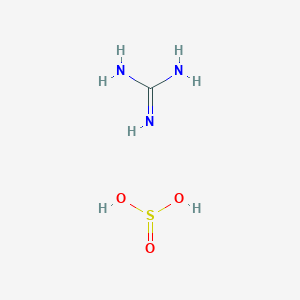
Sulfurous acid--guanidine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfurous acid–guanidine (1/1) is a compound formed by the combination of sulfurous acid and guanidine in a 1:1 molar ratio Sulfurous acid is a weak and unstable acid, while guanidine is a strong organic base
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfurous acid–guanidine (1/1) typically involves the reaction of sulfurous acid with guanidine. One common method is to dissolve guanidine in water and then slowly add sulfur dioxide gas to the solution. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of sulfurous acid–guanidine (1/1).
Industrial Production Methods
Industrial production of sulfurous acid–guanidine (1/1) may involve more efficient and scalable methods. One approach is to use a continuous flow reactor where sulfur dioxide gas is bubbled through an aqueous solution of guanidine. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Sulfurous acid–guanidine (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form guanidine sulfate and sulfuric acid.
Reduction: Under certain conditions, it can be reduced to form guanidine and sulfur dioxide.
Substitution: The compound can participate in substitution reactions where the sulfurous acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. These reactions often require anhydrous conditions and inert atmospheres.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols. These reactions are usually performed in organic solvents under reflux conditions.
Major Products
Oxidation: Guanidine sulfate and sulfuric acid.
Reduction: Guanidine and sulfur dioxide.
Substitution: Depending on the nucleophile, products can include guanidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Sulfurous acid–guanidine (1/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent for certain diseases, particularly those involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of sulfurous acid–guanidine (1/1) involves its ability to donate and accept protons, making it a versatile acid-base catalyst. The guanidine moiety can form hydrogen bonds with various substrates, facilitating chemical transformations. Additionally, the sulfurous acid component can participate in redox reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Sulfurous acid–guanidine (1/1) can be compared with other guanidine-based compounds, such as:
Guanidine hydrochloride: A strong organic base used in protein denaturation and as a reagent in organic synthesis.
Guanidine carbonate: Used as a precursor in the synthesis of other guanidine derivatives.
Guanidine nitrate: An oxidizing agent used in pyrotechnics and as a propellant.
Propiedades
Número CAS |
142384-09-6 |
|---|---|
Fórmula molecular |
CH7N3O3S |
Peso molecular |
141.15 g/mol |
Nombre IUPAC |
guanidine;sulfurous acid |
InChI |
InChI=1S/CH5N3.H2O3S/c2-1(3)4;1-4(2)3/h(H5,2,3,4);(H2,1,2,3) |
Clave InChI |
GZBKCIJLEXDUOL-UHFFFAOYSA-N |
SMILES canónico |
C(=N)(N)N.OS(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


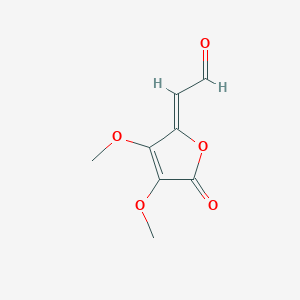
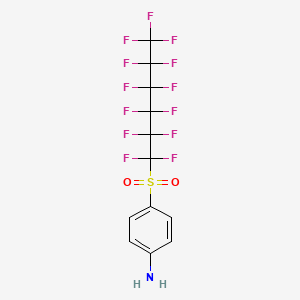
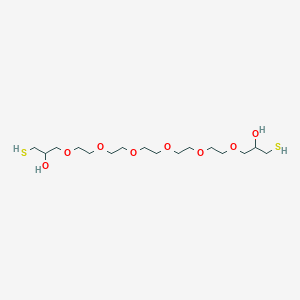

![1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL](/img/structure/B12554635.png)
![1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12554636.png)
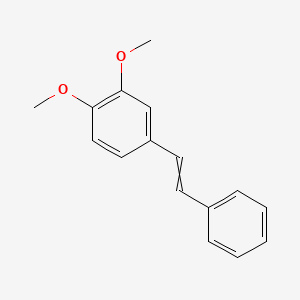
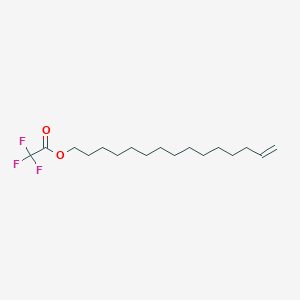

![1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene](/img/structure/B12554657.png)
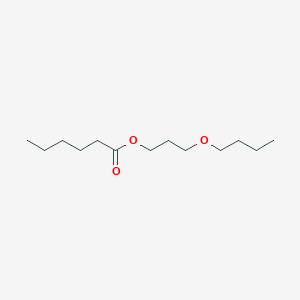

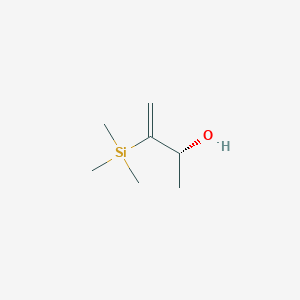
![Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]-](/img/structure/B12554683.png)
